1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide
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Overview
Description
1-(Aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide is an organic compound characterized by a cyclopropane ring substituted with an aminomethyl group and a tert-butylsulfonamide group
Preparation Methods
The synthesis of 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
1-(Aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(Aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic acid: Both compounds contain a cyclopropane ring, but differ in their functional groups and applications.
Benzenesulfonamide derivatives: These compounds share the sulfonamide group but have different core structures and biological activities.
Cyclopropane-containing amino acids: These compounds are structurally similar but may have different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(aminomethyl)-N-tert-butylcyclopropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2,3)10-13(11,12)8(6-9)4-5-8/h10H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHQAFFCZYQDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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